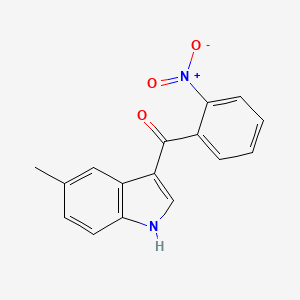
(5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone: is an organic compound that belongs to the class of benzoylindoles It contains an indole moiety attached to a benzoyl group through an acyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone typically involves the reaction of 5-methylindole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Reduction: Formation of (5-Methyl-1H-indol-3-yl)(2-aminophenyl)methanone.
Substitution: Formation of halogenated derivatives of the indole ring.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone serves as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology:
Biological Studies: The compound can be used in studies to understand the interaction of indole derivatives with biological targets, such as enzymes and receptors.
Medicine:
Drug Development: Indole derivatives, including this compound, are explored for their potential as therapeutic agents due to their diverse biological activities, such as anticancer, antiviral, and antimicrobial properties.
Industry:
Material Science: The compound can be used in the development of organic materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone is primarily related to its interaction with biological targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- (5-Methyl-1H-indol-3-yl)(2-aminophenyl)methanone
- (5-Methyl-1H-indol-3-yl)(2-chlorophenyl)methanone
- (5-Methyl-1H-indol-3-yl)(2-bromophenyl)methanone
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (nitro, amino, chloro, bromo).
- Biological Activity: The presence of different substituents can significantly affect the biological activity and pharmacokinetic properties of the compounds. For example, the nitro group may impart different electronic properties compared to the amino or halogen groups, leading to variations in receptor binding and activity.
- Chemical Reactivity: The nitro group is more prone to reduction, while halogenated derivatives may undergo different substitution reactions.
Properties
CAS No. |
821767-65-1 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(5-methyl-1H-indol-3-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C16H12N2O3/c1-10-6-7-14-12(8-10)13(9-17-14)16(19)11-4-2-3-5-15(11)18(20)21/h2-9,17H,1H3 |
InChI Key |
YYHZVMVEWPPLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


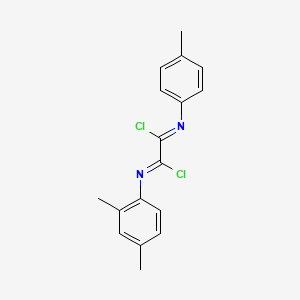
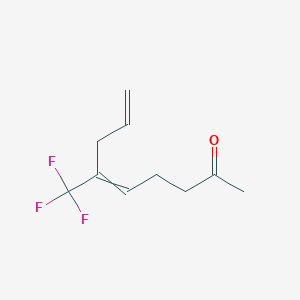
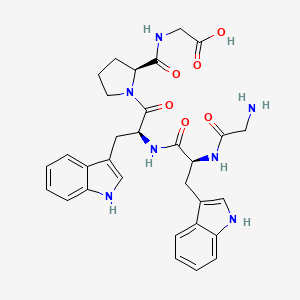
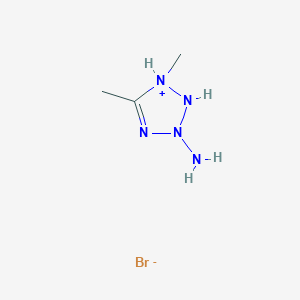
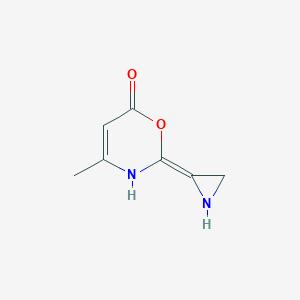
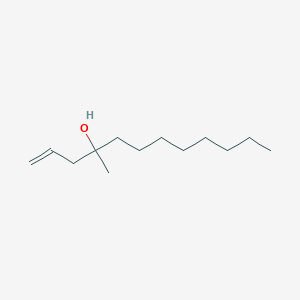
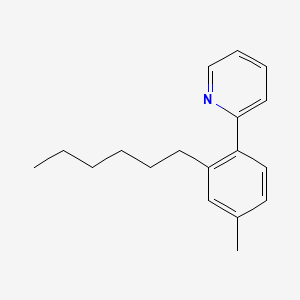
![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)

![2,2'-[[1,1'-Binaphthalene]-2,2'-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12522979.png)
![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)
